tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C11H21ClN2O2. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
Tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate, also known as 1-Boc-4-(2-chloroethyl)piperazine, is a complex organic compound. It has been screened for its antibacterial activities against two gram-positive strains (staphylococcus aureus and bacillus subtilis) and two gram-negative strains (escherichia coli and pseudomonas aeruginosa)
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride are used for reduction reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted piperazine derivatives .
Scientific Research Applications
Chemistry: : In chemistry, tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: : The compound has applications in medicinal chemistry, where it is used to synthesize potential drug candidates. Its derivatives have been studied for their antimicrobial and anticancer properties .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-Bromoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-Iodoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-Fluoroethyl)piperazine-1-carboxylate
Comparison: : While these compounds share a similar core structure, the presence of different halogen atoms (chlorine, bromine, iodine, fluorine) can significantly influence their reactivity and biological activity. For example, the chlorine atom in tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate makes it more reactive in nucleophilic substitution reactions compared to its fluorine counterpart .
Properties
IUPAC Name |
tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOWELLYEZMECA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622473 | |
Record name | tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208167-83-3 | |
Record name | tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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